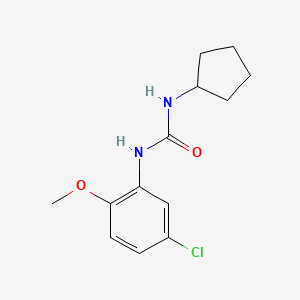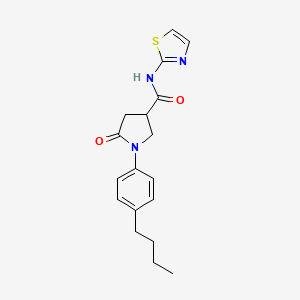![molecular formula C17H21N5 B5341404 1-[3-(2-isopropyl-1H-imidazol-1-yl)-3-phenylpropyl]-1H-1,2,4-triazole](/img/structure/B5341404.png)
1-[3-(2-isopropyl-1H-imidazol-1-yl)-3-phenylpropyl]-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-isopropyl-1H-imidazol-1-yl)-3-phenylpropyl]-1H-1,2,4-triazole, also known as TRZ, is a chemical compound that has gained increasing attention in recent years due to its potential applications in scientific research. TRZ belongs to the class of triazole-containing compounds and has been found to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. In
Wissenschaftliche Forschungsanwendungen
1-[3-(2-isopropyl-1H-imidazol-1-yl)-3-phenylpropyl]-1H-1,2,4-triazole has been found to exhibit various biological activities, making it a promising compound for scientific research. In antimicrobial studies, this compound has been shown to have activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). In antifungal studies, this compound has been shown to have activity against Candida albicans and Aspergillus fumigatus. In anticancer studies, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia.
Wirkmechanismus
The mechanism of action of 1-[3-(2-isopropyl-1H-imidazol-1-yl)-3-phenylpropyl]-1H-1,2,4-triazole is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in DNA synthesis and repair. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In antimicrobial studies, this compound has been shown to disrupt bacterial cell membrane integrity and inhibit bacterial protein synthesis. In antifungal studies, this compound has been shown to disrupt fungal cell membrane integrity and inhibit fungal cell wall synthesis. In anticancer studies, this compound has been shown to induce cell cycle arrest and inhibit cancer cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(2-isopropyl-1H-imidazol-1-yl)-3-phenylpropyl]-1H-1,2,4-triazole has several advantages for lab experiments, including its broad-spectrum activity against bacteria, fungi, and cancer cells. This compound is also relatively easy to synthesize and has been used in various studies. However, this compound also has some limitations, including its potential toxicity and lack of selectivity for specific targets.
Zukünftige Richtungen
There are several future directions for 1-[3-(2-isopropyl-1H-imidazol-1-yl)-3-phenylpropyl]-1H-1,2,4-triazole research. One area of research is the development of new derivatives of this compound with improved activity and selectivity. Another area of research is the investigation of the mechanism of action of this compound and its potential targets. Additionally, the potential use of this compound as a therapeutic agent for various diseases, including cancer and infectious diseases, should be further explored.
Conclusion:
In conclusion, this compound is a promising compound with various biological activities, including antimicrobial, antifungal, and anticancer properties. The synthesis method for this compound has been well established, and it has been used in various studies. This compound has several advantages for lab experiments, including its broad-spectrum activity, but also has some limitations. Future research on this compound should focus on developing new derivatives, investigating its mechanism of action, and exploring its potential therapeutic applications.
Synthesemethoden
1-[3-(2-isopropyl-1H-imidazol-1-yl)-3-phenylpropyl]-1H-1,2,4-triazole can be synthesized by reacting 2-isopropyl-1H-imidazole-1-carboxaldehyde with phenylacetonitrile in the presence of sodium hydride and acetic acid. The resulting intermediate is then reacted with sodium azide and copper sulfate to form the final product, this compound. The synthesis method for this compound has been well established and has been used in various studies.
Eigenschaften
IUPAC Name |
1-[3-phenyl-3-(2-propan-2-ylimidazol-1-yl)propyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5/c1-14(2)17-19-9-11-22(17)16(15-6-4-3-5-7-15)8-10-21-13-18-12-20-21/h3-7,9,11-14,16H,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWLSKPUDXECOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1C(CCN2C=NC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1-beta-alanyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea hydrochloride](/img/structure/B5341328.png)
![4-[(5-ethylpyridin-2-yl)methyl]-7-(5-methyl-2-thienyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5341338.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-2-oxo-N-(2-thienylmethyl)octahydro-1,6-naphthyridine-6(2H)-carboxamide hydrochloride](/img/structure/B5341342.png)

![3-{[1-(3,4-dihydro-1(2H)-quinolinylcarbonyl)propyl]thio}-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5341355.png)
![N-(2,3-dihydroxypropyl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5341356.png)
![2-methyl-N-{[1-(4-morpholinyl)cyclopentyl]methyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5341365.png)
![2-[3-(2-aminoethyl)-1-piperidinyl]-N-(2-ethylphenyl)-2-oxoacetamide hydrochloride](/img/structure/B5341368.png)
![1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5341372.png)
![(4S)-N-methyl-4-(4-{[methyl(3-methyl-2-butenoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide hydrochloride](/img/structure/B5341386.png)

![N-(5-fluoro-2-methylphenyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane-4-carboxamide](/img/structure/B5341394.png)
![1,3-benzodioxol-5-yl[1-(2-methyl-6-propylpyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5341395.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(2-methylpyrrolidin-1-yl)nicotinamide](/img/structure/B5341398.png)